molecular formula C11H13BN2O3 B13403089 2-(5-Isopropyl-1,3,4-oxadiazol-2-yl)phenylboronic acid

2-(5-Isopropyl-1,3,4-oxadiazol-2-yl)phenylboronic acid

Cat. No.: B13403089
M. Wt: 232.05 g/mol
InChI Key: LRIWARKVMIQDHV-UHFFFAOYSA-N
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Description

2-(5-Isopropyl-1,3,4-oxadiazol-2-yl)phenylboronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used in the formation of carbon-carbon bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 1,3,4-oxadiazoles is the cyclization of acylhydrazides with carboxylic acids or their derivatives under dehydrating conditions . The reaction can be catalyzed by various agents such as phosphorus oxychloride or zirconium chloride .

This reaction involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a wide range of functional groups.

Industrial Production Methods

Industrial production of 2-(5-Isopropyl-1,3,4-oxadiazol-2-yl)phenylboronic acid would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and reagents would be optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(5-Isopropyl-1,3,4-oxadiazol-2-yl)phenylboronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated by Lewis acids, while nucleophilic substitution may require strong bases.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the substituents introduced.

Scientific Research Applications

2-(5-Isopropyl-1,3,4-oxadiazol-2-yl)phenylboronic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Isopropyl-1,3,4-oxadiazol-2-yl)phenylboronic acid is unique due to the presence of both the boronic acid and 1,3,4-oxadiazole moieties. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable tool in organic synthesis and medicinal chemistry. The boronic acid group is particularly useful in Suzuki-Miyaura coupling reactions, while the oxadiazole ring can impart biological activity and stability to the compound.

Properties

Molecular Formula

C11H13BN2O3

Molecular Weight

232.05 g/mol

IUPAC Name

[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid

InChI

InChI=1S/C11H13BN2O3/c1-7(2)10-13-14-11(17-10)8-5-3-4-6-9(8)12(15)16/h3-7,15-16H,1-2H3

InChI Key

LRIWARKVMIQDHV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1C2=NN=C(O2)C(C)C)(O)O

Origin of Product

United States

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